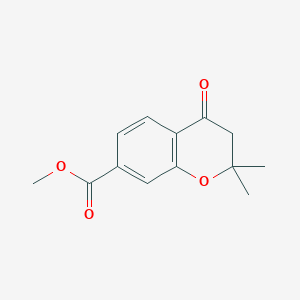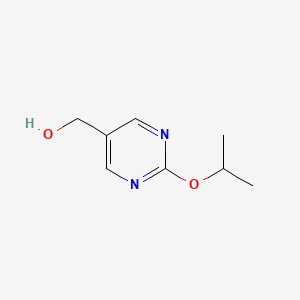
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one, also known as CTZ, is a chemical compound that belongs to the class of triazine derivatives. CTZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various biological processes. For example, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to have antibacterial effects by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been shown to be effective at low concentrations, which makes it a cost-effective option for lab experiments. However, the limitations of using 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in lab experiments include its limited solubility in water and its potential instability under certain conditions, such as high pH.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one. One potential direction is the development of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one analogs with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another potential direction is the investigation of the molecular mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one and its analogs, which could lead to the identification of new drug targets and the development of novel therapeutic strategies. Additionally, the application of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can be achieved through several methods, including the reaction of 4-chlorobenzylamine with phenyl isocyanate in the presence of a base or the reaction of 4-chlorobenzylamine with cyanuric chloride and phenyl isocyanate in the presence of a base. The yield of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In biochemistry, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been used as a probe to investigate the structure and function of proteins and enzymes. In pharmacology, 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial activities.
Eigenschaften
CAS-Nummer |
40108-65-4 |
|---|---|
Produktname |
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one |
Molekularformel |
C16H12ClN3O |
Molekulargewicht |
297.74 |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
InChI-Schlüssel |
XRFZVQYALJCILC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)CC3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
![1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)

![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)




![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)

